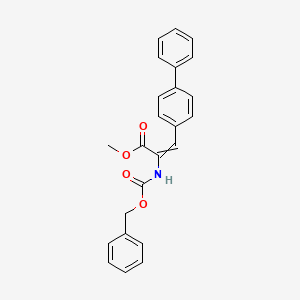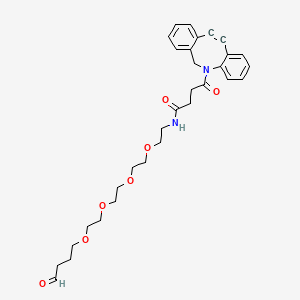
DBCO-PEG4-Butyraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG4-Butyraldehyde is a compound used in click chemistry, a field of chemistry that focuses on the rapid synthesis of substances by joining small units together. This compound contains a terminal butylraldehyde group, which reacts with hydrazides to form stable hydrazone linkages or with alkoxyamines to form stable oxime bonds . The hydrophilic polyethylene glycol (PEG) spacer arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance during ligation .
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-PEG4-Butyraldehyde is synthesized through a series of chemical reactions involving the attachment of a butyraldehyde group to a PEG chain, which is then linked to a dibenzocyclooctyne (DBCO) group. The butyraldehyde reacts with hydrazides to form stable hydrazone linkages or with alkoxyamines to form stable oxime bonds . The reaction conditions typically involve the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and are carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and stored under specific conditions to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG4-Butyraldehyde undergoes several types of chemical reactions, including:
Oxidation: The butyraldehyde group can be oxidized to form carboxylic acids.
Reduction: The butyraldehyde group can be reduced to form alcohols.
Substitution: The butyraldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydrazides and alkoxyamines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydrazone and oxime bonds.
Scientific Research Applications
DBCO-PEG4-Butyraldehyde has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the rapid synthesis of complex molecules.
Biology: Used for bioconjugation and labeling of biomolecules.
Medicine: Used in drug delivery systems and diagnostic imaging.
Industry: Used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of DBCO-PEG4-Butyraldehyde involves the formation of stable covalent bonds with target molecules. The DBCO group reacts with azide-tagged molecules via a copper-free click chemistry reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-NHS Ester: Contains an NHS ester group instead of a butyraldehyde group.
DBCO-PEG4-Biotin: Contains a biotin group instead of a butyraldehyde group.
DBCO-PEG4-Alcohol: Contains an alcohol group instead of a butyraldehyde group.
Uniqueness
DBCO-PEG4-Butyraldehyde is unique due to its terminal butylraldehyde group, which allows for the formation of stable hydrazone and oxime bonds. This makes it particularly useful for applications requiring stable and specific covalent linkages .
Properties
Molecular Formula |
C31H38N2O7 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-[2-(4-oxobutoxy)ethoxy]ethoxy]ethoxy]ethyl]butanamide |
InChI |
InChI=1S/C31H38N2O7/c34-16-5-6-17-37-19-21-39-23-24-40-22-20-38-18-15-32-30(35)13-14-31(36)33-25-28-9-2-1-7-26(28)11-12-27-8-3-4-10-29(27)33/h1-4,7-10,16H,5-6,13-15,17-25H2,(H,32,35) |
InChI Key |
FUJUWURLLYVWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


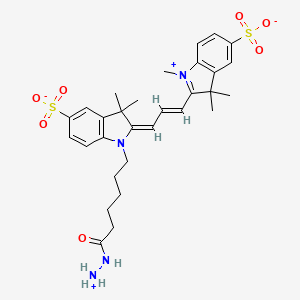
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)
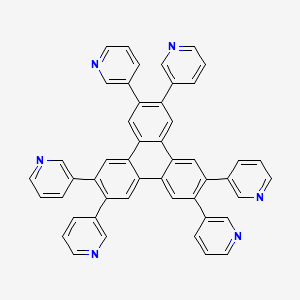
![[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
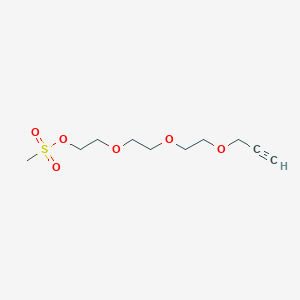
![tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)
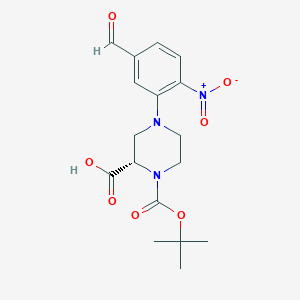
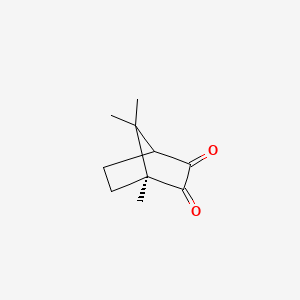
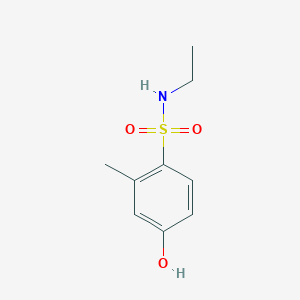
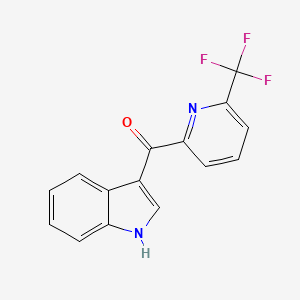
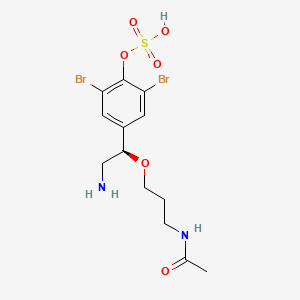
![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)
